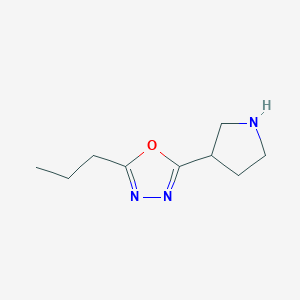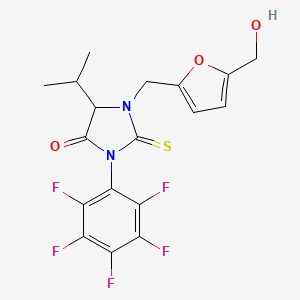
HMF-Val-PFPTH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is utilized in various chemical synthesis processes due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HMF-Val-PFPTH involves multiple steps, starting with the preparation of 5-hydroxymethylfurfural (HMF) from hexose sugars like fructose . The HMF is then reacted with other reagents to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of HMF followed by subsequent reactions to introduce the perfluorophenyl and thioxoimidazolidinone groups. The process is carried out in controlled environments to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HMF-Val-PFPTH undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, alcohols, and substituted compounds .
Applications De Recherche Scientifique
HMF-Val-PFPTH is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of HMF-Val-PFPTH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects . The pathways involved include oxidative stress response and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to HMF-Val-PFPTH with similar reactivity.
2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF with applications in polymer production.
2,5-Diformylfuran (DFF): Another HMF derivative used in the synthesis of fine chemicals.
Uniqueness
This compound is unique due to its combination of a furan ring, perfluorophenyl group, and thioxoimidazolidinone moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.
Propriétés
Formule moléculaire |
C18H15F5N2O3S |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-3-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15F5N2O3S/c1-7(2)15-17(27)25(16-13(22)11(20)10(19)12(21)14(16)23)18(29)24(15)5-8-3-4-9(6-26)28-8/h3-4,7,15,26H,5-6H2,1-2H3 |
Clé InChI |
NJNRSHLPAFORDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)N(C(=S)N1CC2=CC=C(O2)CO)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


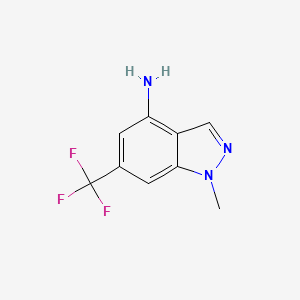
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
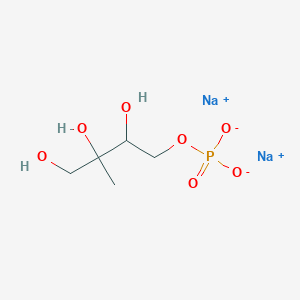
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
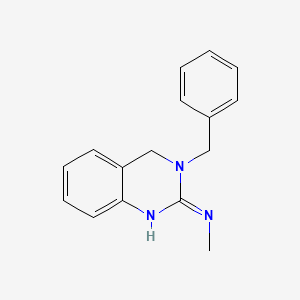

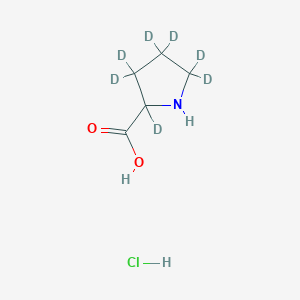

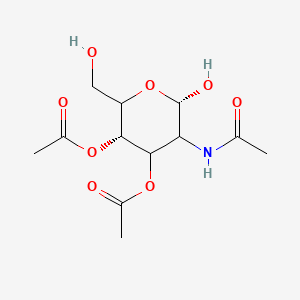
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
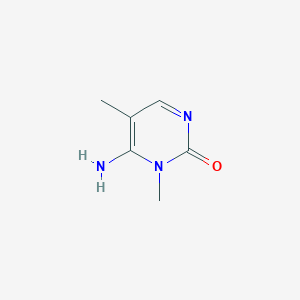
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
